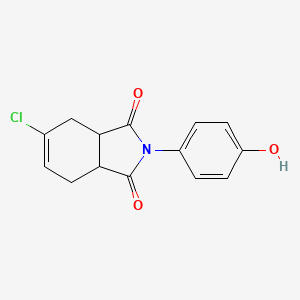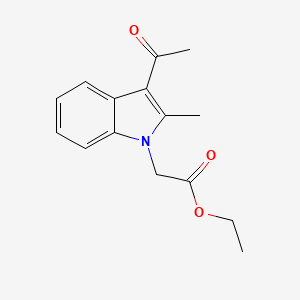
ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate, also known as ethyl acetyl indole, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the indole family and has a unique chemical structure that makes it an attractive target for researchers.
作用机制
The mechanism of action of ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body. For example, ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and eicosanoids, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
Ethyl acetyl indole has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the major advantages of using ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole in lab experiments is its high potency and selectivity. This compound exhibits potent pharmacological effects at low concentrations, making it an attractive target for drug development. However, one of the limitations of using ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole in lab experiments is its low solubility in aqueous solutions. This can make it challenging to study the pharmacokinetics and pharmacodynamics of this compound in vivo.
未来方向
There are several future directions for research on ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole. One of the most promising areas of research is the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole and its potential as a therapeutic agent for various diseases. Finally, the development of new synthetic methods for the production of ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole could lead to the discovery of new analogs with improved pharmacological properties.
合成方法
The synthesis of ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole involves the condensation of acetylacetone and indole in the presence of an acid catalyst. This reaction results in the formation of ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate (3-acetyl-2-methyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate-1H-indol-1-yl)acetate as a yellow solid. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
科学研究应用
Ethyl acetyl indole has a wide range of potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole exhibits potent anti-inflammatory, analgesic, and antioxidant activities. This makes it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
ethyl 2-(3-acetyl-2-methylindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-19-14(18)9-16-10(2)15(11(3)17)12-7-5-6-8-13(12)16/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIIFVXFGMGTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C2=CC=CC=C21)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-acetyl-2-methylindol-1-yl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

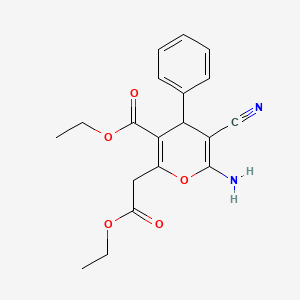
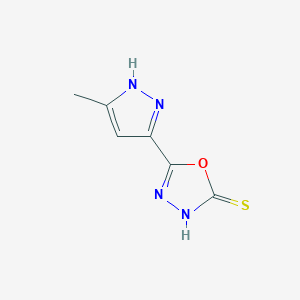
![isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5152907.png)
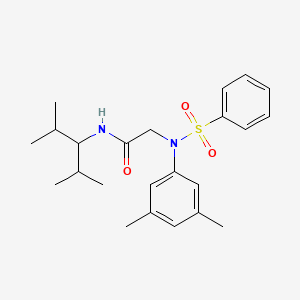
![2,4-dichloro-N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B5152939.png)
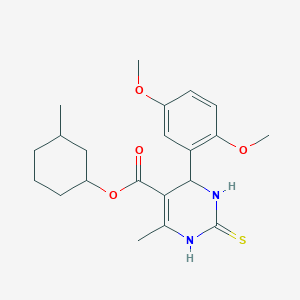
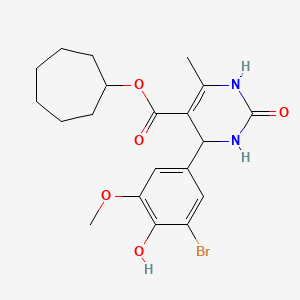
![4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5152961.png)
![[1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5152966.png)
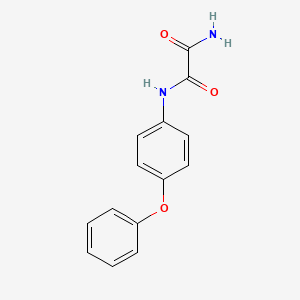
![4,6-dimethyl-2-[4-({4-[(methylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]nicotinonitrile bis(trifluoroacetate)](/img/structure/B5152979.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)
![2-({[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5152996.png)
